N-(2,3-dimethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
CAS No.:
Cat. No.: VC15183880
Molecular Formula: C24H21NO6
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO6 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetamide |
| Standard InChI | InChI=1S/C24H21NO6/c1-13-5-4-6-18(14(13)2)25-22(27)12-30-16-10-19(26)23-21(11-16)31-20-8-7-15(29-3)9-17(20)24(23)28/h4-11,26H,12H2,1-3H3,(H,25,27) |
| Standard InChI Key | XRCKBBFMHXEEPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)OC)O)C |
Introduction
N-(2,3-Dimethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a synthetic compound characterized by its complex molecular structure. It features a dimethylphenyl group attached to an acetamide moiety, which is further linked to a xanthenone derivative through an ether bond. The presence of hydroxyl and methoxy groups enhances its potential biological activity and solubility properties.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may have significant biological activities, although detailed findings are not widely reported. Its potential applications could span various fields, including pharmaceuticals and materials science, due to its unique structural features.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Hydroxyxanthone | Xanthone backbone | Lacks acetamide functionality |
| 7-Methoxycoumarin | Coumarin derivative | Different aromatic system |
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | No ether or hydroxyl groups |
| N-(2,3-Dimethylphenyl)-2-[(1-Hydroxy-7-Methoxy-9-Oxo-9H-Xanthen-3-Yl)Oxy]Acetamide | Xanthenone derivative with acetamide linkage | Combination of xanthone and acetamide functionalities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume